5[alpha]-Etianic acid methyl ester
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Overview
Description
5[alpha]-Etianic acid methyl ester: is an organic compound belonging to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5[alpha]-Etianic acid methyl ester typically involves the esterification of 5[alpha]-Etianic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Concentrated sulfuric acid or hydrochloric acid
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves:
Feedstock: 5[alpha]-Etianic acid and methanol
Catalyst: Acidic ion-exchange resins or homogeneous acid catalysts
Temperature Control: Maintained at optimal levels to ensure efficient conversion
Purification: Distillation or crystallization to isolate the ester
Chemical Reactions Analysis
Types of Reactions: 5[alpha]-Etianic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: Conversion back to 5[alpha]-Etianic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: Reaction with another alcohol to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 5[alpha]-Etianic acid and methanol.
Reduction: 5[alpha]-Etianol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Chemistry: 5[alpha]-Etianic acid methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.
Biology: In biological research, this ester can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.
Medicine: While not a drug itself, this compound can be a precursor in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this ester finds applications in the production of fragrances, flavors, and plasticizers. Its pleasant odor makes it suitable for use in perfumes and flavoring agents.
Mechanism of Action
The mechanism by which 5[alpha]-Etianic acid methyl ester exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The molecular targets and pathways involved include:
Nucleophilic Attack: Water or hydroxide ion attacking the carbonyl carbon.
Proton Transfers: Facilitating the breakdown of the ester bond.
Formation of Tetrahedral Intermediate: Leading to the final products.
Comparison with Similar Compounds
Methyl acetate: A simple ester with a similar structure but derived from acetic acid.
Ethyl acetate: Another common ester used as a solvent, derived from ethanol and acetic acid.
Methyl butyrate: Known for its fruity odor, derived from butyric acid.
Uniqueness: 5[alpha]-Etianic acid methyl ester is unique due to its specific structure and the presence of the 5[alpha]-Etianic acid moiety. This structural feature imparts distinct reactivity and properties, making it valuable in specialized applications where other esters may not be suitable.
Properties
IUPAC Name |
methyl (5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-20-12-5-4-6-14(20)7-8-15-16-9-10-18(19(22)23-3)21(16,2)13-11-17(15)20/h14-18H,4-13H2,1-3H3/t14-,15+,16+,17+,18-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRKOPHGLDACOQ-VDBGNAEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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